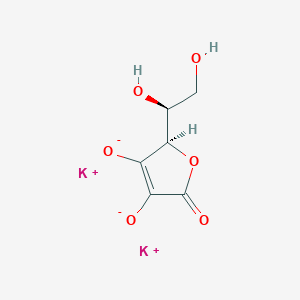![molecular formula C11H7FN2OS B13834556 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)
6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde can be achieved through various synthetic pathways One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of 2-aminobenzothiazole with 2-fluoroacetophenone in the presence of a base can lead to the formation of the desired imidazo[2,1-b][1,3]benzothiazole scaffold
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carboxylic acid.
Reduction: Formation of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the death of cancer cells. Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 7-Fluoro-2-methylimidazo[2,1-b]benzothiazole
Comparison: 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is unique due to the presence of the carbaldehyde group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the combined effects of the fluorine and carbaldehyde groups .
Propriétés
Formule moléculaire |
C11H7FN2OS |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6-fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C11H7FN2OS/c1-6-9(5-15)14-8-3-2-7(12)4-10(8)16-11(14)13-6/h2-5H,1H3 |
Clé InChI |
OOUIABOBGHNUJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


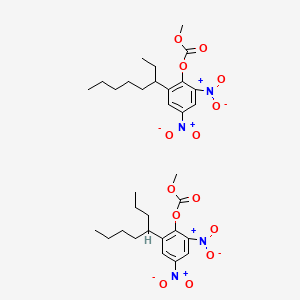
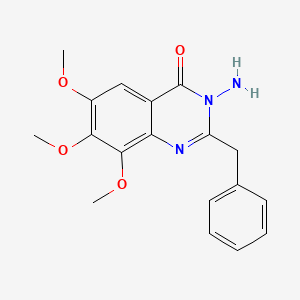
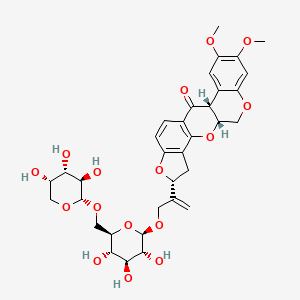
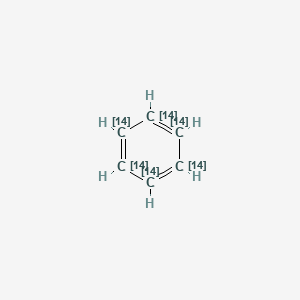
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
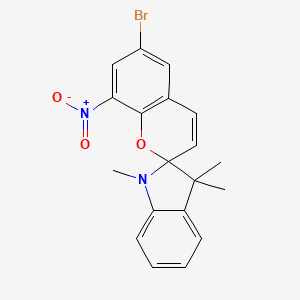
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

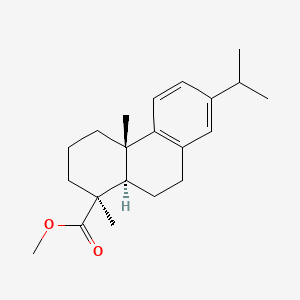
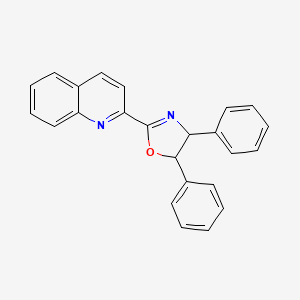

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)

